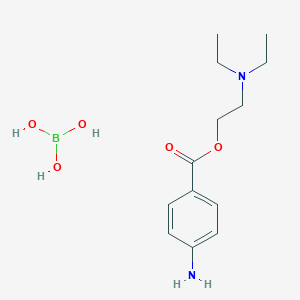

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate is a compound that combines the properties of boric acid and 2-(diethylamino)ethyl 4-aminobenzoate. Boric acid is a weak monobasic Lewis acid of boron, commonly used in industrial processing and manufacturing .

Métodos De Preparación

The synthesis of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, followed by the reaction with boric acid . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate has several scientific research applications:

Chemistry: It is used in various chemical reactions and studies involving boron compounds and esterification processes.

Medicine: As a local anesthetic, it is used in dental procedures and minor surgeries to provide pain relief.

Mecanismo De Acción

The mechanism of action of boric acid;2-(diethylamino)ethyl 4-aminobenzoate involves the inhibition of sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation of action potentials, thereby blocking signal conduction and providing anesthetic effects. Boric acid contributes to the compound’s antibacterial properties, making it effective against certain infections .

Comparación Con Compuestos Similares

Boric acid;2-(diethylamino)ethyl 4-aminobenzoate can be compared with other similar compounds such as:

Benzocaine: Another local anesthetic commonly used as a topical pain reliever.

Lidocaine: A more effective and hypoallergenic alternative to procaine, used in various medical procedures.

Tetracaine: A potent local anesthetic used in ophthalmology and other medical fields. The uniqueness of this compound lies in its combination of anesthetic and antibacterial properties, making it versatile for both medical and industrial applications.

Actividad Biológica

Boric acid; 2-(diethylamino)ethyl 4-aminobenzoate, also known as a boron-containing compound, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C13H23BN2O5

- Molecular Weight : 285.14 g/mol

- Solubility : Freely soluble in water, indicating potential for biological interactions.

The compound features a boron atom integrated into a structure that includes an amine and an aromatic ring, which may enhance its biological activity through various mechanisms.

Boric acid derivatives are known for their multifaceted mechanisms of action, including:

- Antioxidant Activity : Boron compounds can modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) and enhancing antioxidant defenses. A study demonstrated that boric acid reduced oxidative stress markers in a rat model of necrotizing enterocolitis (NEC), leading to improved outcomes by decreasing tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation. In the same NEC study, pretreatment with boric acid resulted in lower serum levels of inflammatory cytokines, suggesting its role in mitigating inflammatory responses .

- Cellular Mechanisms : Boron compounds can interact with cellular signaling pathways, influencing cell proliferation and apoptosis. Research indicates that they may affect pathways involved in cancer cell growth and survival .

Pharmacological Applications

Boric acid; 2-(diethylamino)ethyl 4-aminobenzoate has been investigated for several applications:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for topical formulations against infections.

- Drug Delivery Systems : Its ability to form stable complexes with drugs suggests potential use in targeted drug delivery systems.

Case Studies

- Study on Oxidative Stress in NEC :

- Antimicrobial Efficacy :

Comparative Analysis of Biological Activities

| Activity Type | Boric Acid; 2-(Diethylamino)ethyl 4-Aminobenzoate | Other Boron Compounds |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | Varies |

| Anti-inflammatory | Decreased TNF-α and IL-6 levels | Present in some |

| Antimicrobial | Effective against specific pathogens | Broad spectrum |

| Drug Delivery | Potential for complex formation | Established |

Propiedades

IUPAC Name |

boric acid;2-(diethylamino)ethyl 4-aminobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.BH3O3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;2-1(3)4/h5-8H,3-4,9-10,14H2,1-2H3;2-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNZERHDOIWRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149-13-3 |

Source

|

| Record name | Procaine borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.